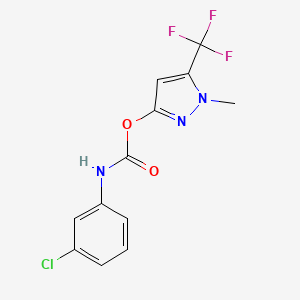

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate

Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and a carbamate ester linked to a 3-chlorophenyl group. The compound’s molecular formula is C₁₃H₁₁ClF₃N₃O₂, with a molecular weight of 341.7 g/mol. Its structure combines electron-withdrawing groups (trifluoromethyl, 3-chlorophenyl) and a carbamate functional group, which may enhance lipophilicity and metabolic stability compared to carboxamides or amines .

Propriétés

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCWGAAUQMVJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be prepared by reacting 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine under reflux conditions.

Carbamate Formation: The carbamate group can be introduced by reacting the pyrazole derivative with an appropriate isocyanate. In this case, 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be reacted with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amino derivatives of the pyrazole carbamate.

Substitution: Substituted pyrazole carbamates with various functional groups.

Applications De Recherche Scientifique

Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies highlight the potential of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl derivatives as selective inhibitors of monoamine oxidase B (MAO-B). These compounds have shown promise in treating neurodegenerative diseases such as Parkinson's disease by increasing levels of neurotransmitters like dopamine. For instance, research indicates that specific derivatives exhibit significant inhibition rates compared to traditional MAO-B inhibitors .

Anticancer Activity

Another area of exploration is the anticancer properties of this compound. Studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Herbicide Development

The compound has been investigated for its role as an herbicide. Its structure allows it to interfere with plant growth by inhibiting specific enzymes involved in biosynthetic pathways. For example, derivatives based on this compound have been tested for their efficacy against various weed species, showing promising results in field trials .

Pest Control

In addition to herbicides, the compound's derivatives are also being explored as insecticides. The trifluoromethyl group enhances biological activity, making these compounds effective against a range of agricultural pests .

Data Table: Summary of Applications

Case Study 1: MAO-B Inhibition

In a controlled study, various derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl were synthesized and screened for MAO-B inhibition. The most potent derivative exhibited an IC50 value significantly lower than that of established MAO-B inhibitors, indicating its potential for further development into a therapeutic agent for Parkinson's disease .

Case Study 2: Herbicidal Efficacy

Field trials conducted on crops treated with formulations containing the compound showed a marked reduction in weed biomass compared to untreated controls. The trials demonstrated not only effectiveness but also a favorable safety profile for non-target plants, suggesting its viability as an environmentally friendly herbicide .

Mécanisme D'action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein function. The chlorophenyl moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group Variations

Carbamates vs. Carboxamides

- This may lower solubility in polar solvents but improve membrane permeability .

Amines and Sulfides

Substituent Effects

Trifluoromethyl Group

The trifluoromethyl (–CF₃) group is a common feature in analogs (e.g., ). It contributes to:

- Electron-withdrawing effects : Stabilizes the pyrazole ring and modulates electronic properties.

- Lipophilicity : Enhances membrane permeability and bioavailability .

Aryl Substituents

- 3-Chlorophenyl vs. 4-Methylphenoxy (): [1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]Methyl N-(3-Chlorophenyl)Carbamate:

- Molecular Formula: C₂₅H₂₂ClN₃O₃

- Molecular Weight: 453.9 g/mol

Physicochemical Properties

Research Implications

- Biological Activity : The 3-chlorophenyl and trifluoromethyl groups are associated with pesticidal and pharmaceutical activity. Carbamates may act as protease inhibitors or receptor antagonists, though specific data for the target compound are lacking .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (Cl, CF₃) enhance target binding.

- Carbamates balance stability and bioavailability better than amines or esters .

Activité Biologique

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate, a compound with significant pharmaceutical potential, has garnered attention due to its unique structural features and biological activity. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the pyrazole ring is associated with various biological activities including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- IUPAC Name : 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate

- Molecular Formula : C10H8ClF3N4O2

- Molecular Weight : 292.65 g/mol

- CAS Number : 344591-91-9

Biological Activity Overview

The biological activity of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate has been investigated in various studies, focusing on its potential as an inhibitor of key biological pathways.

Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups demonstrate enhanced potency in inhibiting specific enzymes and receptors. For instance, studies have shown that similar trifluoromethyl-containing pyrazoles can inhibit 5-hydroxytryptamine (5-HT) uptake by several folds compared to non-fluorinated analogs .

The mechanism by which this compound exerts its effects is believed to involve:

- Hydrogen Bonding : The presence of the carbamate group allows for hydrogen bonding interactions with target proteins, enhancing binding affinity.

- Electrostatic Interactions : The electronegative trifluoromethyl group contributes to favorable electrostatic interactions with positively charged residues in enzyme active sites .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Antitumor Activity :

- Anti-inflammatory Effects :

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| 5-HT Reuptake Inhibition | 0.5 | Serotonin Transporter |

| Cytotoxicity (Colorectal Cancer) | 2.0 | Cancer Cells |

| Anti-inflammatory Activity | 1.5 | NF-kB Pathway |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(3-chlorophenyl)carbamate, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling a pyrazole-carboxylic acid derivative with a substituted aniline. For example, trifluoromethyl pyrazole intermediates can be synthesized via regioselective alkylation or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) . Yields (>80%) are achieved by controlling stoichiometry, temperature (room temperature to 80°C), and solvent polarity. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the pyrazole core and carbamate linkage. Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and the N-methyl resonance (δ ~3.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight within 1 ppm error . X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. What computational or experimental strategies address discrepancies in bioactivity predictions versus observed pharmacological profiles?

- Methodology : Molecular docking studies (e.g., using AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For instance, pyrazole carbamates may inhibit Factor Xa, but discrepancies arise due to protein flexibility or solvation effects. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) and surface plasmon resonance (SPR) can reconcile computational predictions with empirical data .

Q. How do substituents on the 3-chlorophenyl group influence the compound’s stability under physiological conditions?

- Methodology : Substituent effects are studied via accelerated degradation assays (e.g., pH 1–13 buffers at 37°C) followed by LC-MS analysis. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance hydrolytic stability of the carbamate linkage compared to electron-donating groups. Stability correlates with Hammett σ values (R² > 0.9 in regression models) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Methodology : Poor crystal quality due to flexible carbamate groups is common. Techniques include slow vapor diffusion with dichloromethane/hexane and cryocooling (113 K) to reduce thermal motion. SHELXL refinement with anisotropic displacement parameters improves R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

Q. How can regioselective modifications of the pyrazole ring be achieved without disrupting the carbamate functionality?

- Methodology : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl enables selective functionalization at the 5-position. Protecting the carbamate with tert-butoxycarbonyl (Boc) prevents side reactions. Post-modification deprotection (e.g., TFA) restores the original structure .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for trifluoromethylpyrazole derivatives?

- Methodology : Signal splitting in ¹⁹F NMR may indicate rotameric equilibria or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze rotational barriers, simplifying spectra. DFT calculations (B3LYP/6-31G*) model rotational energy barriers to validate experimental observations .

Q. What analytical techniques resolve ambiguities in mass spectrometry fragmentation patterns?

- Methodology : Multi-stage tandem MS (MSⁿ) isolates fragment ions for structural elucidation. For example, the loss of CO₂ (44 Da) from the carbamate group is a diagnostic fragmentation pathway. Isotopic labeling (e.g., ¹³C-carbamate) confirms fragmentation mechanisms .

Tables

Table 1 : Key Spectral Data for Structural Validation

Table 2 : Stability of Carbamate Derivatives Under Physiological Conditions

| Substituent | Half-life (pH 7.4, 37°C) | Degradation Pathway |

|---|---|---|

| 3-Cl | 48 hours | Hydrolysis → Pyrazole + CO₂ |

| 3-CF₃ | 72 hours | Oxidative cleavage → Amine |

| 3-OCH₃ | 12 hours | Acid-catalyzed decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.